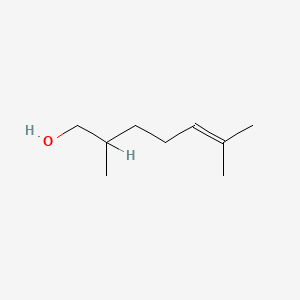
alpha-(2-(Dibutylamino)ethyl)-2,6-bis(4-(trifluoromethyl)phenyl)-4-pyridinemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WR-172435 is a chemical compound with the molecular formula C30H34F6N2O. It is a member of the 4-pyridinemethanol family and is known for its antimalarial properties. This compound has been studied extensively for its potential use in treating infections caused by Plasmodium falciparum, the parasite responsible for malaria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WR-172435 involves the reaction of 2,6-bis(4-trifluoromethylphenyl)-4-pyridinemethanol with dibutylamine. The reaction typically occurs under controlled conditions, including specific temperatures and solvents to ensure the desired product is obtained. The process involves multiple steps, including the formation of intermediates that are subsequently converted to the final compound .
Industrial Production Methods
Industrial production of WR-172435 follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems to control reaction conditions precisely. The use of high-purity reagents and advanced purification techniques ensures the final product meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
WR-172435 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert WR-172435 into its reduced forms, which may have different biological activities.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and nucleophiles, are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
WR-172435 has been extensively studied for its antimalarial properties. It has shown significant activity against Plasmodium falciparum, including strains resistant to standard antimalarial drugs such as chloroquine and quinine. The compound has been evaluated in both animal models and human volunteers, demonstrating its potential as a therapeutic agent for malaria .
In addition to its antimalarial activity, WR-172435 has been investigated for its potential use in other areas of medicine and biology. Its unique chemical structure and biological activity make it a valuable compound for studying various biochemical pathways and mechanisms .
Mechanism of Action
The mechanism of action of WR-172435 involves its interaction with specific molecular targets within the Plasmodium falciparum parasite. The compound disrupts critical biochemical pathways, leading to the inhibition of parasite growth and replication. The exact molecular targets and pathways involved are still under investigation, but it is believed that WR-172435 interferes with the parasite’s ability to synthesize essential proteins and nucleic acids .
Comparison with Similar Compounds
WR-172435 is part of a family of compounds known as 4-pyridinemethanols. Similar compounds include WR-180409 and WR-122455, which also exhibit antimalarial activity. Compared to these compounds, WR-172435 has shown slightly higher activity in certain experimental models, making it a promising candidate for further development .
List of Similar Compounds
- WR-180409
- WR-122455
- WR-33063
These compounds share similar chemical structures and biological activities but may differ in their potency, pharmacokinetics, and safety profiles .
Properties
CAS No. |
36167-65-4 |
|---|---|
Molecular Formula |
C30H34F6N2O |
Molecular Weight |
552.6 g/mol |
IUPAC Name |
1-[2,6-bis[4-(trifluoromethyl)phenyl]pyridin-4-yl]-3-(dibutylamino)propan-1-ol |
InChI |
InChI=1S/C30H34F6N2O/c1-3-5-16-38(17-6-4-2)18-15-28(39)23-19-26(21-7-11-24(12-8-21)29(31,32)33)37-27(20-23)22-9-13-25(14-10-22)30(34,35)36/h7-14,19-20,28,39H,3-6,15-18H2,1-2H3 |
InChI Key |
UUYJAPDCVNIBPT-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)CCC(C1=CC(=NC(=C1)C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)O |
Canonical SMILES |
CCCCN(CCCC)CCC(C1=CC(=NC(=C1)C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)O |
Synonyms |
3-di-N-butylamino-1-(2,6-bis(4-trifluoromethylphenyl)-4-pyridyl)propanol methanesulfonate 4-Pyridinemethanol, alpha-(2-(dibutylamino)ethyl)-2,6-bis(4-(trifluoromethyl)phenyl)-, monomethanesulfonate (salt) WR 172,435 WR 172435 WR-172,435 WR-172435 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


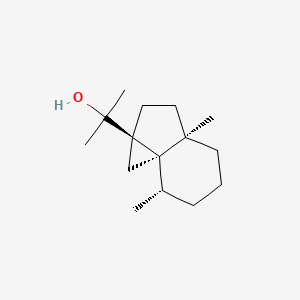
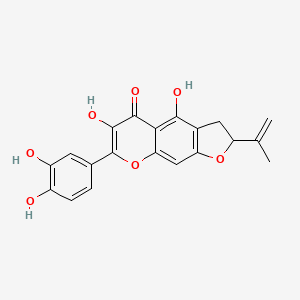
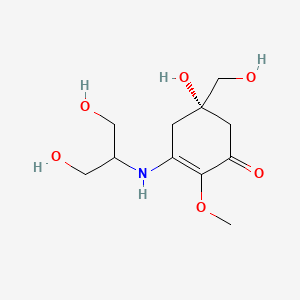
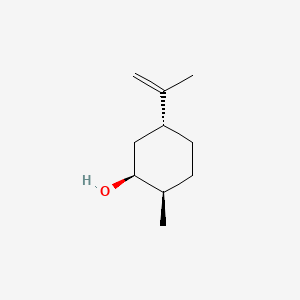
![(7S)-7-[[(2S)-4-hydroxy-2-(2-methylpropyl)-1-oxo-3,3a-dihydro-2H-imidazo[1,2-a]indol-4-yl]methyl]-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione](/img/structure/B1203501.png)
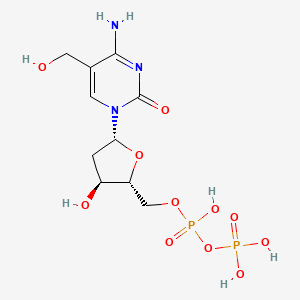
![(1R)-6-fluoranyl-1-methyl-7-[4-[(5-methyl-2-oxidanylidene-1,3-dioxol-4-yl)methyl]piperazin-1-yl]-4-oxidanylidene-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid](/img/structure/B1203504.png)
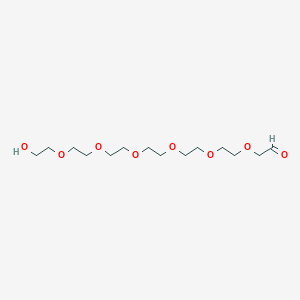
![Ethyl 4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B1203506.png)
![Benzimidazo[2,1-a]isoquinoline](/img/structure/B1203507.png)
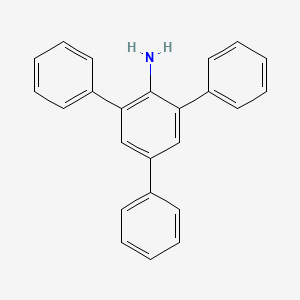
![1-[7-Acetyl-5-(4-bromo-benzoyl)-1,3,7-triaza-bicyclo[3.3.1]non-3-yl]-ethanone](/img/structure/B1203510.png)
![N-[2-(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-N-methylaniline](/img/structure/B1203511.png)
